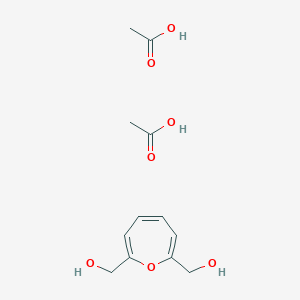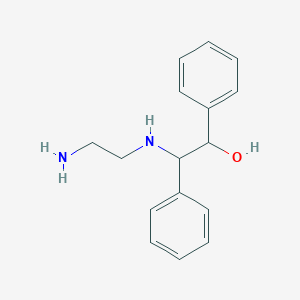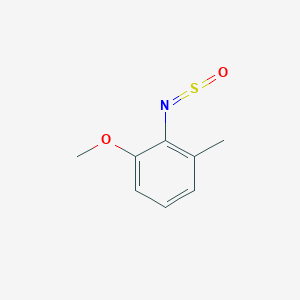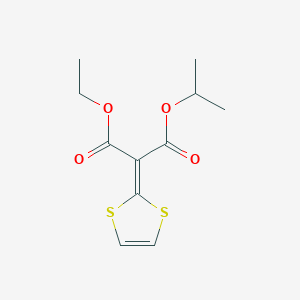
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester is a chemical compound with the molecular formula C12H18O4S2. This compound is known for its unique structure, which includes a dithiolane ring and ester functional groups. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester typically involves the reaction of malonic acid derivatives with dithiolane compounds. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of catalysts and optimized reaction parameters can also enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of ester or amide derivatives.
科学研究应用
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, potentially affecting their function. The ester groups can also undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Diisopropyl 1,3-dithiolane-2-ylidenemalonate
- Malonic acid, 2-(1,3-dithiolan-2-ylidene), diisopropyl ester
Uniqueness
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its dithiolane ring and ester groups provide versatility in chemical synthesis and potential biological activities, making it a valuable compound in scientific research.
属性
CAS 编号 |
59937-39-2 |
|---|---|
分子式 |
C11H14O4S2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
1-O-ethyl 3-O-propan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate |
InChI |
InChI=1S/C11H14O4S2/c1-4-14-9(12)8(10(13)15-7(2)3)11-16-5-6-17-11/h5-7H,4H2,1-3H3 |
InChI 键 |
KVHDABKFYKCXSM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C1SC=CS1)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanimine N-oxide](/img/structure/B14617033.png)
![Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury](/img/structure/B14617036.png)
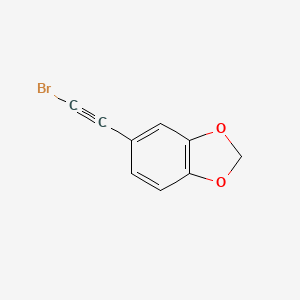
![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)

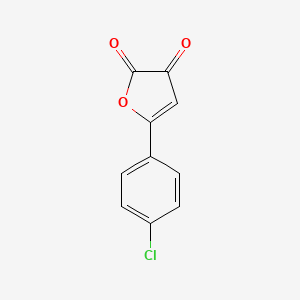
![3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-](/img/structure/B14617058.png)
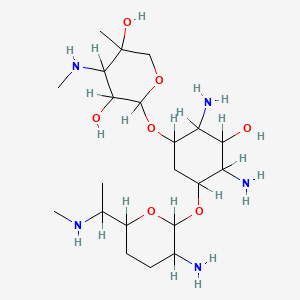
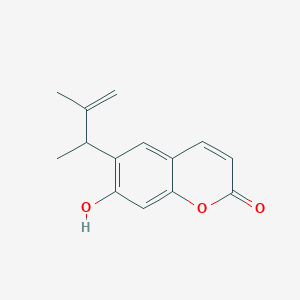

![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
